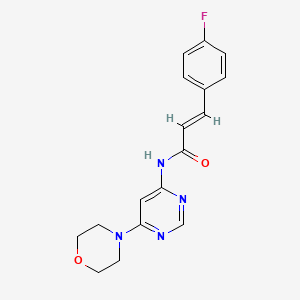
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a type of acrylamide derivative and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Scientific Research Applications
Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors represent a significant area of research for the treatment of various cancers. Compounds similar to "(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide" have been explored for their potential as irreversible inhibitors of the epidermal growth factor receptor (EGFR). For instance, a study detailed the synthesis and evaluation of quinazoline and pyridopyrimidine acrylamides as potent inhibitors of EGFR and erbB2 tyrosine kinases. These compounds exhibit high in vivo activity against A431 xenografts, making them promising candidates for clinical evaluation in cancer treatment (Smaill et al., 2000).
Protein-Drug Interactions
The interaction of acrylamide derivatives with proteins is another area of interest. For example, the binding of p-hydroxycinnamic acid derivatives to bovine serum albumin (BSA) has been investigated to understand the dynamics of drug-protein interactions. This research provides insights into the molecular interactions and potential bioavailability of these compounds (Meng et al., 2012).
Ion Channel Modulation
Acrylamides have also been explored for their effects on ion channels. A study synthesized a new class of acrylamides and evaluated their effects on the mKCNQ2 channels, identifying compounds that demonstrated significant activity in models of migraine. This suggests potential applications in the treatment of neurological disorders (Wu et al., 2004).
Molecular Probes and Imaging Agents
Further, acrylamido-quinazolines labeled with fluorine-18 have been developed for use as irreversible EGFR binding probes in positron emission tomography (PET) imaging. This research highlights the potential of such compounds in diagnostic imaging and cancer research (Vasdev et al., 2004).
Fluorescence Sensing
Additionally, acrylamide derivatives have been employed in the development of fluorescence sensors for detecting water content in organic solvents, indicating their utility in analytical chemistry and environmental monitoring (Niu et al., 2007).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-4-1-13(2-5-14)3-6-17(23)21-15-11-16(20-12-19-15)22-7-9-24-10-8-22/h1-6,11-12H,7-10H2,(H,19,20,21,23)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRBGYFTKVVIHZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)


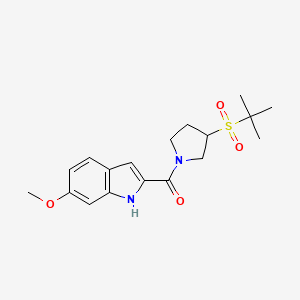
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)
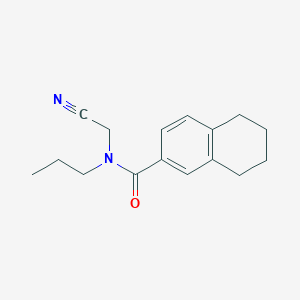
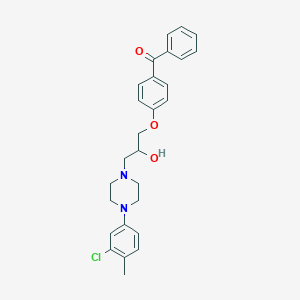
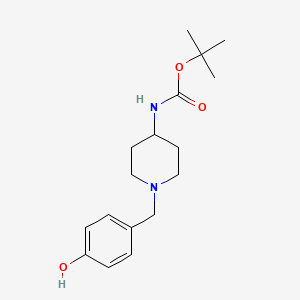

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)